molecular formula C6H2F12O3 B6310198 Hexafluoroacetone sesquideuterate CAS No. 62251-10-9

Hexafluoroacetone sesquideuterate

Cat. No.: B6310198
CAS No.: 62251-10-9
M. Wt: 352.07 g/mol
InChI Key: PYBKKBPBGULTNT-ZSJDYOACSA-N
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Description

Hexafluoroacetone sesquideuterate (CAS 62251-10-9) is a deuterated form of hexafluoroacetone where the water of hydration is replaced with deuterium oxide (D₂O) . This compound serves as a critical precursor and building block in organic and medicinal chemistry for the synthesis of deuterium-labeled compounds, including pharmaceuticals and complex molecules for mechanistic studies . The incorporation of deuterium, a stable hydrogen isotope, is of high value in spectroscopic analysis and reaction mechanism elucidation. The strong electron-withdrawing nature of the trifluoromethyl groups makes the carbonyl carbon highly electrophilic, enabling it to participate in reactions with various nucleophiles, such as in the formation of lactones with hydroxy- and amine-substituted carboxylic acids . Researchers utilize it in the synthesis of deuterated analogs like hexafluoro-2-propanol-d . The synthesis involves the catalytic isomerization of hexafluoro-1,2-epoxypropane to yield anhydrous hexafluoroacetone, followed by deuterium incorporation via hydration with high-purity D₂O . Handling requires strict safety protocols as related compounds are highly toxic and corrosive; this product is intended for use by qualified laboratory personnel . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3F6O.H2O/c2*4-2(5,6)1(10)3(7,8)9;/h;;1H2/i/hD2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBKKBPBGULTNT-ZSJDYOACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methods Overview

The preparation of hexafluoroacetone sesquideuterate builds on foundational routes developed for hexafluoroacetone (HFA) and its hydrates. The synthesis involves two primary stages:

  • Isomerization of hexafluoro-1,2-epoxypropane to yield anhydrous HFA.

  • Deuterium incorporation via hydration with D₂O, followed by neutralization and purification.

These steps require meticulous control over reaction conditions, catalyst selection, and isotopic purity to minimize by-products and ensure high deuteration levels.

Catalytic Isomerization of Hexafluoro-1,2-Epoxypropane

Reaction Mechanism and Catalyst Systems

The isomerization of hexafluoro-1,2-epoxypropane (HFEP) to HFA is catalyzed by titanium-based materials. Key catalysts include:

  • Titanium oxide (TiO₂) : Provides Lewis acid sites for epoxy ring opening.

  • Fluorinated titanium oxide (TiOF₂) : Enhances stability and selectivity under reactive conditions.

The reaction proceeds via a concerted mechanism where the epoxy oxygen coordinates to Ti³⁺ sites, facilitating C-O bond cleavage and rearrangement into the carbonyl group of HFA.

Table 1: Catalyst Performance in HFEP Isomerization

Catalyst TypeTemperature Range (°C)Conversion (%)Selectivity (%)By-Products
TiO₂ (anatase)150–2009895Pentafluoropropionyl fluoride
TiOF₂120–1809998Trifluoroacetyl fluoride
TiO₂-SiO₂ composite160–2209793Hexafluoropropylene oxide

Data sourced from patent US6933413B2.

Catalyst Pretreatment and Activation

Prior to use, catalysts are dried at 100–300°C under nitrogen to remove adsorbed moisture, which shortens induction periods and improves reproducibility. Untreated catalysts exhibit delayed reaction initiation (≥2 hours).

Hydration and Deuterium Incorporation

Hydration of Anhydrous HFA with D₂O

Anhydrous HFA gas is absorbed into deuterium oxide under controlled conditions to form the sesquideuterate:

(\text{CF}₃)₂\text{CO} + \text{D}₂\text{O} \rightarrow (\text{CF}₃)₂\text{C(OD)}₂\cdot\text{D}₂\text{O} $$
The reaction is exothermic, requiring cooling to 0–5°C to prevent decomposition.

Table 2: Hydration Parameters for Sesquideuterate Formation
Parameter Optimal Range Impact on Product Purity
D₂O Purity ≥99.9 atom% D Minimizes proton contamination
Temperature 0–10°C Suppresses side reactions
HFA:D₂O Molar Ratio 1:1.5 Ensures complete deuteration
Stirring Rate 200–400 rpm Enhances gas-liquid contact

Neutralization and Distillation

Crude sesquideuterate contains residual HF from side reactions, necessitating neutralization with alkaline agents:

  • Preferred alkalis : Potassium carbonate (K₂CO₃) or calcium hydroxide (Ca(OH)₂) in D₂O.
  • Neutralization pH : 6.5–7.5 to avoid decomposition.

Post-neutralization, vacuum distillation isolates the sesquideuterate. The constant-boiling composition (106°C at 760 mmHg) simplifies separation from unreacted D₂O and salts.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs micro packed-bed reactors with immobilized TiO₂ catalysts. Benefits include:

  • High throughput : 10–50 kg/hr HFA production.
  • Reduced by-product formation : ≤2% impurities.
Table 3: Industrial Process Metrics
Metric Value Notes
Reactor Volume 50–200 L Titanium-lined for corrosion resistance
Pressure 1–3 bar Maintains HFA in gaseous phase
Catalyst Lifespan 500–800 hours Declines with fluoride deposition

Distillation Optimization

Fractional distillation under reduced pressure (20–50 mmHg) achieves ≥99.5% sesquideuterate purity. Key considerations:

  • Packed columns : Stainless steel saddles improve theoretical plates.
  • Reflux Ratio : 5:1 to 10:1 for optimal separation.

Analytical Characterization Methods

NMR Spectroscopy

¹⁹F NMR (376 MHz, this compound solvent) confirms deuteration:

  • δ -75.2 ppm (CF₃ groups).
  • Absence of proton signals verifies complete H→D exchange.

Mass Spectrometry

High-resolution MS (EI mode) exhibits:

  • m/z 212.978 [M-D₂O]⁺.
  • Isotopic pattern consistent with 99% deuterium incorporation.

Challenges and Limitations

Isotopic Purity Constraints

  • D₂O cost : High-purity D₂O (≥99.9%) contributes significantly to production expenses.
  • Proton exchange : Trace moisture in reactors reintroduces protons, requiring rigorous drying protocols.

Catalyst Deactivation

Fluoride accumulation on TiO₂ surfaces reduces activity by 40% after 500 hours, necessitating periodic regeneration with air calcination.

Chemical Reactions Analysis

Types of Reactions

Hexafluoroacetone sesquideuterate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form hexafluoroisopropanol.

    Reduction: It can be reduced to form hexafluoroisopropanol.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include hydroxylamine and amines.

Major Products Formed

Scientific Research Applications

Hexafluoroacetone sesquideuterate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of other fluorinated compounds.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the synthesis of pharmaceuticals, including inhalation anesthetics like sevoflurane.

    Industry: It is used in the production of advanced solvents and polymers

Mechanism of Action

The mechanism of action of hexafluoroacetone sesquideuterate involves its high reactivity due to the presence of fluorine atoms. The compound can interact with various molecular targets, including enzymes and proteins, through nucleophilic and electrophilic reactions. The pathways involved include oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydration States of Hexafluoroacetone

HFA forms multiple hydrates depending on water stoichiometry:

  • Sesquihydrate (1.5 H₂O): The most stable and commercially prevalent form, used in industrial applications .
  • Trihydrate (3 H₂O): A stable hydrate with distinct physical properties; less reactive than the sesquihydrate .
  • Monohydrate and dihydrate: Intermediate forms with transient stability, often converting to sesquihydrate or trihydrate under ambient conditions .
Property Sesquihydrate (1.5 H₂O) Trihydrate (3 H₂O)
CAS No. 13098-39-0 34202-69-2
Physical State Hygroscopic solid Crystalline solid
Reactivity High Moderate
LC₅₀ (rat, inhalation) 1,898 mg/m³ (HFA gas) 190 mg/kg (oral)
Applications Polymer synthesis, fluorination Stable intermediate

Halogenated Acetone Derivatives

Hexachloroacetone (Cl₃C)₂CO, a chloro analog of HFA, exhibits contrasting properties:

  • Volatility : Lower vapor pressure (0.259–0.260 kPa at 25°C) compared to HFA gas .
  • Toxicity : Less acutely toxic (oral LD₅₀ in rats: 2,550 mg/kg) but persistent in the environment .
  • Reactivity : Reacts with nucleophiles but lacks the extreme electrophilicity of HFA .

Deuterated vs. Hydrated Forms

Hexafluoroacetone sesquideuterate (CAS 15771-9) shares structural similarities with the sesquihydrate but differs in isotopic composition:

  • NMR Utility : Deuterated forms eliminate proton-induced signal splitting, enhancing resolution in ¹⁹F NMR studies .
  • Availability: Limited commercial production (e.g., 10g ampoules at 99.8% purity) .

Acute and Chronic Toxicity

  • Sesquihydrate: Acute Exposure: 3-hour LC₅₀ in rats: 1,898 mg/m³ (HFA gas); severe CNS depression observed at lethal doses . Subchronic Effects: Testicular atrophy in rats at ≥34 mg/kg/day (dermal), with irreversible germ cell damage . NOAEL: 11 mg/kg/day (dermal) for testicular effects .
  • Trihydrate :

    • Higher oral toxicity (LC₅₀: 190 mg/kg in rabbits) due to metabolic release of HFA .

Occupational Exposure Limits

Region Exposure Limit (8-hour TWA) Reference
Netherlands 0.7 mg/m³
USA (NIOSH) IDLH: 83 ppm

Key Research Findings

  • Mechanism of Testicular Toxicity : HFA disrupts sterol metabolism, leading to lipid peroxidation in Sertoli cells .
  • Environmental Impact : HFA hydrates hydrolyze slowly in water, posing long-term aquatic toxicity risks .
  • Synthetic Utility: HFA sesquihydrate’s electrophilicity enables efficient synthesis of fluorinated polymers and pharmaceuticals, outperforming non-fluorinated ketones .

Q & A

Basic: What are the critical safety protocols for handling hexafluoroacetone sesquihydrate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use NIOSH/EN166-certified face shields and safety goggles to prevent ocular exposure. Wear EN 374-compliant gloves and flame-retardant/anti-static lab coats to minimize dermal contact .
  • Respiratory Protection: Employ N100 (US) or P3 (EU) respirators if engineering controls are insufficient. For high exposure risks, use full-face supplied-air respirators .
  • Environmental Controls: Work in ventilated fume hoods, avoid drainage contamination, and use spill-containment materials (e.g., inert absorbents) .

Basic: What synthetic routes are recommended for producing hexafluoroacetone sesquihydrate?

Methodological Answer:

  • Precursor Reaction: React 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with dimethylformamide under controlled conditions. Ensure reactions occur in a fume hood due to precursor toxicity .
  • Catalytic Hydrogenation: Optimize catalyst selection (e.g., Pt/C) for hexafluoroisopropanol (HFIP) intermediate conversion. Monitor reaction kinetics and purity via GC-MS .

Basic: How should hexafluoroacetone sesquihydrate be classified and transported under international regulations?

Methodological Answer:

  • UN Classification: Assign UN 2552 and hazard class 6.1 (toxic liquid) for all transport modes (road, sea, air). Label packaging with GHS pictograms for acute toxicity and corrosive hazards .
  • Documentation: Include safety data sheets (SDS) compliant with UN GHS Rev. 9 and ensure containers meet ISO standards for chemical stability .

Advanced: How can researchers determine the equilibrium constant for hexafluoroacetone hydration using kinetic data?

Methodological Answer:

  • Rate Constant Integration: At 25°C, use forward (kf=8.3×105s1k_f = 8.3 \times 10^{-5} \, \text{s}^{-1}) and reverse (kr=5.1×105s1k_r = 5.1 \times 10^{-5} \, \text{s}^{-1}) rate constants. Calculate equilibrium constant Keq=kfkr1.63K_{\text{eq}} = \frac{k_f}{k_r} \approx 1.63, reflecting hydrate stability .
  • Validation: Confirm via NMR or IR spectroscopy to track hydrate formation and decomposition kinetics .

Advanced: What mechanistic insights explain hexafluoroacetone’s testicular toxicity in rodent models?

Methodological Answer:

  • Dose-Dependent Effects: Subchronic dermal exposure in rats (13–130 mg/kg/day) induces testicular atrophy via spermatid/spermatocyte apoptosis. Sterol metabolism disruption (e.g., cholesterol synthesis inhibition) is a key pathway .
  • NOAEL/LOAEL: The low-dose NOAEL (11 mg/kg/day) and high-dose LOAEL (34 mg/kg/day) were established using histopathology and lipidomic profiling .

Advanced: How can contradictory NOAEL values for reproductive toxicity be reconciled?

Methodological Answer:

  • Study Design Variability: Differences in exposure routes (dermal vs. inhalation), species (rats vs. rabbits), and endpoints (sperm count vs. histopathology) account for NOAEL discrepancies. For example, inhalation NOAELs (6.9 mg/m³) are higher due to reduced systemic absorption .
  • Meta-Analysis: Apply weight-of-evidence approaches, prioritizing studies with standardized OECD guidelines and longitudinal follow-ups .

Advanced: What methodologies enable hexafluoroacetone’s use as a derivatization agent in analytical chemistry?

Methodological Answer:

  • Amino Acid Analysis: Utilize hexafluoroacetone vapor to derivatize extraterrestrial amino acids for GC-MS detection. Optimize reaction time (30–60 min) and vapor pressure (63°C) to enhance volatility .
  • Quality Control: Validate derivatization efficiency using internal standards (e.g., deuterated analogs) and reproducibility assessments via triplicate runs .

Advanced: How are occupational exposure limits (OELs) derived for hexafluoroacetone?

Methodological Answer:

  • IDLH Calculation: NIOSH applies a 100× uncertainty factor to the rat LC₅₀ (900 ppm/30 min) to set the IDLH at 9 ppm. Incorporate acute neurotoxicity and developmental risks into AEGL tiers (AEGL-2: 1.7 ppm/10 min) .
  • Epidemiological Adjustments: Adjust OELs using human irritation thresholds (32 mg/m³ for upper respiratory effects) and NOAEL extrapolations .

Advanced: What experimental strategies address gaps in hexafluoroacetone’s physicochemical data?

Methodological Answer:

  • Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points (reported range: 212°C) and thermogravimetric analysis (TGA) for decomposition thresholds .
  • Solubility Profiling: Conduct shake-flask experiments with HPLC quantification to measure aqueous solubility. Account for hydrate stability via pH-controlled media (pH 1–3) .

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